ar-Isopropylphenylacetaldehyde

Description

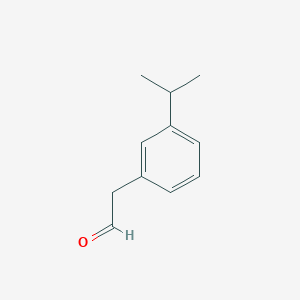

Structure

3D Structure

Properties

IUPAC Name |

2-(3-propan-2-ylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,7-9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFBQRBPDVZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892310 | |

| Record name | 3-(1-Methylethyl)benzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-44-0, 433229-60-8 | |

| Record name | Benzeneacetaldehyde, ar-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, ar-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1-Methylethyl)benzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ar-isopropylphenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ar Isopropylphenylacetaldehyde

Established Synthetic Routes to ar-Isopropylphenylacetaldehyde

The industrial production of this compound, a key fragrance and flavor intermediate, has traditionally relied on a set of established chemical transformations. These methods are characterized by their reliability and yield, though they often involve multi-step processes and the use of stoichiometric reagents.

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of appropriate starting materials is fundamental to any synthetic strategy. For this compound, a common and effective precursor is cumene (B47948) (isopropylbenzene). This readily available petrochemical feedstock can be transformed through various intermediates to yield the target aldehyde.

One documented pathway commences with the Grignard reagent derived from cumene, cumyl magnesium chloride. This organometallic compound serves as a crucial building block, which, upon reaction with an appropriate formylating agent like ethyl formate (B1220265) or triethyl orthoformate, leads to the formation of an acetal (B89532) intermediate. Subsequent acid-catalyzed hydrolysis of this acetal liberates the desired this compound. chemicalbook.com

Another significant class of precursors includes derivatives of 4-isopropylphenylalanine. While more complex, these amino acid-based routes are of interest, particularly in the context of biocatalysis and chiral synthesis. Additionally, 4-isopropylstyrene can serve as a starting material for hydroformylation reactions to produce the target aldehyde.

| Precursor Compound | Synthetic Intermediate(s) | Key Transformation |

| Cumene (Isopropylbenzene) | Cumyl magnesium chloride | Grignard reaction, Formylation, Hydrolysis |

| 4-Isopropylstyrene | - | Hydroformylation |

| 2-(4-Isopropylphenyl)ethanol | - | Oxidation |

| 4-Isopropylbenzaldehyde (B89865) | Glycidic ester | Darzens Condensation, Decarboxylation |

Catalytic Approaches in the Formation of this compound

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of organic syntheses. In the context of this compound production, catalytic methods are employed in several key steps.

For instance, the oxidation of 2-(4-isopropylphenyl)ethanol to the corresponding aldehyde can be achieved using a variety of catalytic systems. These range from traditional chromium-based reagents to more environmentally benign methods employing transition metal catalysts with molecular oxygen or hydrogen peroxide as the oxidant. The choice of catalyst is critical to prevent over-oxidation to the carboxylic acid.

Hydroformylation of 4-isopropylstyrene represents another important catalytic route. This reaction, typically catalyzed by cobalt or rhodium complexes, introduces a formyl group and a hydrogen atom across the double bond of the styrene (B11656) derivative. The regioselectivity of this reaction is a key challenge, with the goal being to maximize the formation of the desired branched aldehyde over its linear isomer.

Stoichiometric Reaction Strategies for this compound Production

While catalytic methods are often preferred for their efficiency, stoichiometric reactions remain relevant in certain synthetic contexts for this compound. The aforementioned Grignard synthesis is a classic example of a stoichiometric approach, where one equivalent of the organomagnesium reagent is consumed for each equivalent of product formed. chemicalbook.com

The Darzens condensation offers another stoichiometric pathway. organic-chemistry.orgjk-sci.comwikipedia.org This reaction involves the condensation of 4-isopropylbenzaldehyde with an α-haloester in the presence of a strong base to form an α,β-epoxy ester (a glycidic ester). organic-chemistry.orgjk-sci.comwikipedia.org Subsequent hydrolysis and decarboxylation of this intermediate yield this compound. While versatile, this method generates stoichiometric amounts of salt byproducts.

Exploration of Novel Synthetic Strategies for this compound

The drive towards more sustainable and efficient chemical manufacturing has spurred research into novel synthetic strategies for aromatic aldehydes, including this compound. These emerging approaches prioritize the use of renewable resources, milder reaction conditions, and improved atom economy.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry offer a framework for developing more environmentally friendly synthetic processes. For a compound like this compound, this could involve several key areas of innovation.

Biocatalysis presents a promising avenue, with enzymes or whole-cell systems being used to perform specific chemical transformations. For example, the bioreduction of a suitable precursor using plant-based extracts, such as from Aloe vera, has been demonstrated for other aromatic aldehydes and could potentially be adapted for this compound derivatives. scielo.org.mxresearchgate.net Chemo-enzymatic cascades, which combine chemical and enzymatic steps in a one-pot process, are also being explored to synthesize aromatic aldehydes from renewable phenylpropene precursors. rsc.org

The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are also central to green chemistry. The Darzens condensation, for instance, has been shown to proceed efficiently in an aqueous suspension medium, simplifying product isolation and reducing the reliance on volatile organic solvents. researchgate.net

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Use of Renewable Feedstocks | Synthesis from plant-derived phenylpropenes. |

| Biocatalysis | Enzymatic oxidation of 2-(4-isopropylphenyl)ethanol. |

| Safer Solvents | Performing reactions in water or bio-based solvents. |

| Atom Economy | Development of catalytic reactions with high selectivity. |

Advanced Reaction Engineering for Scalable this compound Production

Translating a synthetic route from the laboratory to an industrial scale requires careful consideration of reaction engineering principles. For the production of specialty chemicals like this compound, this involves optimizing reactor design, process control, and downstream processing to ensure safety, efficiency, and cost-effectiveness.

Continuous flow chemistry is an area of significant interest for the scalable production of aldehydes. krohne.com Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and integration of in-line analysis. These features can lead to higher yields, improved product quality, and reduced waste generation.

The development of robust and recyclable catalysts is also crucial for scalable production. Immobilizing homogeneous catalysts on solid supports can facilitate their separation from the reaction mixture and allow for their reuse, thereby reducing costs and minimizing catalyst leaching into the product. Process analytical technology (PAT) can be implemented to monitor reaction progress in real-time, allowing for precise control over reaction parameters and ensuring consistent product quality.

Enantioselective Synthesis for Chiral Analogues of this compound

The enantioselective synthesis of chiral aldehydes, which are analogues of this compound, is a significant area of research. These methods are crucial for accessing optically active molecules with a stereocenter at the α-position to the formyl group. Such compounds are valuable building blocks in medicinal chemistry and materials science. Various catalytic systems have been developed to achieve high enantioselectivity in the α-arylation of aldehydes.

One prominent approach involves the merger of organocatalysis and transition metal catalysis. For instance, the enantioselective α-arylation of aldehydes has been successfully achieved using a combination of a chiral amine catalyst and a copper catalyst with diaryliodonium salts as the aryl source. organic-chemistry.orgchembites.org In this methodology, the chiral amine reversibly reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic aryl species generated from the diaryliodonium salt with the aid of the copper catalyst. chembites.org This dual catalytic system allows for the construction of enolizable α-formyl benzylic stereocenters with high enantioselectivity. organic-chemistry.org The reaction is notable for its mild conditions, proceeding efficiently with sodium bicarbonate as the only necessary additive besides the two catalysts. chembites.org

Another powerful strategy is Singly Occupied Molecular Orbital (SOMO) catalysis, which enables the intramolecular α-arylation of aldehydes. nih.govsemanticscholar.org This method utilizes the selective oxidation of a chiral enamine, formed from the condensation of an aldehyde and a secondary amine catalyst, to generate a 3π-electron radical cation. nih.govsemanticscholar.org This chiral SOMO-activated radical cation can then undergo an enantioselective reaction with a variety of pendent electron-rich aromatic and heterocyclic rings. nih.gov This process is particularly effective for creating cyclic α-aryl aldehyde products with high yields and excellent enantiomeric excess. nih.govsemanticscholar.org A key feature of this radical-based mechanism is its high ortho-selectivity when using 1,3-disubstituted aryl rings. nih.gov

Rhodium-catalyzed asymmetric arylation represents another important pathway to chiral aldehydes and their derivatives. nih.govnih.govacs.org Chiral phosphine (B1218219) ligands, including phosphoramidites, play a crucial role in inducing enantioselectivity in the rhodium-catalyzed addition of arylboronic acids to aldehydes. nih.govresearchgate.net This method has been applied to a broad scope of aliphatic and aromatic aldehydes, providing access to chiral secondary alcohols which can be subsequently oxidized to the corresponding chiral aldehydes. nih.gov The choice of the chiral ligand is critical for achieving high yields and enantioselectivities. acs.org

The following table summarizes key research findings on the enantioselective α-arylation of aldehydes, providing examples of the catalysts, substrates, and outcomes of these synthetic methodologies.

| Catalytic System | Aryl Source | Catalyst/Ligand | Substrate Example | Product Type | Yield (%) | ee (%) | Reference |

| Organo-SOMO Catalysis | Pendent aryl ring | Chiral imidazolidinone | 3-Anisole pentanaldehyde | Cyclic α-aryl aldehyde | ≥70 | ≥90 | nih.gov |

| Copper/Organocatalysis | Diaryliodonium salts | Chiral amine / Cu(I) species | Aliphatic aldehydes | α-Aryl aldehyde | - | - | organic-chemistry.orgchembites.org |

| Rhodium Catalysis | Arylboronic acids | Chiral phosphoramidite | Aldehydes | Secondary aryl alcohol | - | up to 75 | researchgate.net |

| Rhodium Catalysis | Arylboronic acids | Chiral sulfinylphosphine | β,γ-Unsaturated α-ketoamides | γ,γ-Diarylcarbonyl compound | - | - | nih.gov |

These enantioselective methods underscore the significant progress in modern synthetic organic chemistry, enabling the construction of complex chiral molecules analogous to this compound with high precision.

Mechanistic Investigations of Ar Isopropylphenylacetaldehyde Reactions

Elucidation of Elementary Reaction Steps involving ar-Isopropylphenylacetaldehyde

A complete reaction mechanism is composed of a sequence of elementary steps, which are individual molecular events that show how reactants are converted into products. khanacademy.org For this compound, these steps would involve the formation and breaking of bonds, typically involving the aldehyde functional group and the alpha-carbon. Reactions such as oxidation, reduction, condensation, and nucleophilic addition each proceed through a distinct series of elementary steps.

For instance, in the Strecker degradation of an amino acid like phenylalanine in the presence of dicarbonyl compounds, a key pathway for the formation of phenylacetaldehyde (B1677652) involves a sequence of elementary steps. nih.gov This process includes the nucleophilic addition of the amino group to a carbonyl, dehydration to form an imine, followed by rearrangement and decarboxylation, and finally hydrolysis to yield the aldehyde. nih.gov A similar sequence of elementary steps can be postulated for reactions involving this compound.

Kinetic Analysis and Rate Law Determination for this compound Transformations

Kinetic analysis is the quantitative study of reaction rates. By systematically varying the concentrations of reactants and observing the effect on the initial reaction rate, a rate law can be determined. The rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants.

For a hypothetical reaction: this compound + Nucleophile → Product

The rate law would take the form: Rate = k[this compound]^x[Nucleophile]^y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders must be determined experimentally and correspond to the number of molecules of each reactant involved in the rate-determining (slowest) elementary step of the reaction.

While specific kinetic data for this compound is scarce, data from related aromatic aldehydes demonstrate how structural features influence reactivity. For example, a study on the gas-phase reactions of various aromatic aldehydes with the NO₃ radical provides insight into structure-activity relationships. The rate coefficients are affected by the nature and position of substituents on the aromatic ring.

| Aromatic Aldehyde | Rate Coefficient (k) in 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ |

|---|---|

| Benzaldehyde (B42025) | 2.6 ± 0.3 |

| o-Tolualdehyde | 8.7 ± 0.8 |

| m-Tolualdehyde | 4.9 ± 0.5 |

| p-Tolualdehyde | 4.9 ± 0.4 |

| 2,5-Dimethylbenzaldehyde | 12.8 ± 1.2 |

Data sourced from a kinetic study on aromatic aldehydes. researchgate.net

This table demonstrates that the addition of methyl groups to the benzene (B151609) ring, analogous to the isopropyl group in this compound, alters the electronic properties and thus the reaction rate. A similar experimental approach would be necessary to determine the specific rate law for transformations of this compound.

Identification and Characterization of Reaction Intermediates

Identifying these short-lived species requires specialized techniques:

Spectroscopic Methods: Techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be used to detect and characterize intermediates. pressbooks.publibretexts.orglibretexts.org For example, the formation of an imine (C=N) from an aldehyde would show a characteristic IR absorption and unique signals in the ¹H NMR spectrum.

Trapping Experiments: A highly reactive "trapping" agent is introduced to the reaction mixture, which reacts with the intermediate to form a stable, isolable product, thereby providing indirect evidence of the intermediate's existence.

In reactions of phenylacetaldehyde, various intermediates have been proposed. For example, in an acid-catalyzed reaction with indole, a proposed mechanism involves the formation of a protonated phenylacetaldehyde, which then reacts to form an azafulvene intermediate before yielding the final product. mdpi.com Similarly, reactions of acetaldehyde (B116499) on iron surfaces have been shown to proceed through adsorbed alkoxy intermediates. princeton.edu For this compound, one would expect the formation of similar classes of intermediates depending on the reaction conditions.

Transition State Analysis in this compound Pathways

The transition state is the highest-energy point along the reaction coordinate, representing the fleeting molecular configuration as bonds are broken and formed. wikipedia.orglibretexts.org Unlike intermediates, transition states have no finite lifetime and cannot be isolated. Their structure and energy determine the activation energy (Ea) of a reaction, which is a key factor controlling the reaction rate.

Transition state analysis is now predominantly performed using computational chemistry methods, such as Density Functional Theory (DFT). nih.gov These calculations allow researchers to:

Model the Geometry: Determine the three-dimensional structure of the transition state.

Calculate Activation Energy: Compute the energy barrier for a reaction, which helps in predicting reaction rates and feasibility.

Explain Selectivity: By comparing the energies of transition states leading to different products (e.g., stereoisomers), one can predict which product will be favored.

For example, computational studies on the aldehyde oxidase enzyme have determined the transition state energies for the oxidation of various N-containing heterocyclic compounds, successfully predicting the experimentally observed site of metabolism. acs.org A similar computational approach could be applied to reactions of this compound to map its reaction pathways, visualize the transition state structures, and calculate the energy barriers for different transformations, providing profound insight into its reactivity.

Role of Catalysis in this compound Chemical Transformations

Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, which is not consumed in the reaction. Catalysts provide an alternative reaction pathway with a lower activation energy. Both homogeneous and heterogeneous catalysts are vital for the synthesis and conversion of aromatic aldehydes.

Homogeneous Catalysis in this compound Reactions

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity under mild conditions.

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, TsOH) and Lewis acids (e.g., boron trifluoride, BF₃) are commonly used. For example, TsOH has been shown to effectively catalyze the reaction of phenylacetaldehyde with other molecules. mdpi.com Boron trifluoride can catalyze the trimerization of phenylacetaldehyde to form a stable trioxane, which can be useful for purification and storage. google.com

Transition Metal Catalysis: Soluble complexes of metals like rhodium, iridium, and iron are powerful catalysts for hydrogenation reactions. mdpi.com Iridium complexes, for instance, have been reported to catalyze the homogeneous hydrogenation of aldehydes to alcohols under mild conditions. Such catalysts could be employed for the selective reduction of the aldehyde group in this compound to the corresponding alcohol, ar-isopropylphenylethanol.

Heterogeneous Catalysis for this compound Synthesis and Conversion

Heterogeneous catalysts exist in a different phase from the reactants, usually as a solid catalyst in a liquid or gas reaction mixture. unair.ac.id Their primary advantage is the ease of separation from the product mixture, which simplifies purification and allows for catalyst recycling, making them highly desirable for industrial processes. researchgate.net

Synthesis: The synthesis of phenylacetaldehyde, a close analog, can be achieved via the isomerization of styrene (B11656) oxide. This reaction is efficiently catalyzed by solid acids like silica-supported heteropolyacids (e.g., H₃PW₁₂O₄₀), which are environmentally friendly and reusable. researchgate.net Another key route is the selective oxidation of styrene, where catalysts like cobalt-containing zeolites (Co-ZSM-11) or Metal-Organic Frameworks (MOFs) can produce a mixture of benzaldehyde, styrene oxide, and phenylacetaldehyde. mdpi.com

Conversion: Solid acid catalysts, such as USY-zeolite, have shown high conversion rates for reactions involving phenylacetaldehyde. unair.ac.id Heterogeneous catalysts are also employed in oxidative esterification, where an aldehyde is converted directly to an ester. For example, titanium superoxide (B77818) has been developed as a heterogeneous catalyst for the single-step esterification of various aldehydes. google.com

| Catalyst | Oxidant | Styrene Conversion (%) | Selectivity to Benzaldehyde (%) | Selectivity to Phenylacetaldehyde (%) |

|---|---|---|---|---|

| Co-ZSM-11 | H₂O₂ | ~35 | ~55 | ~5 |

| MOF-74(Cu) | TBHP | 29 | 75 | - |

| [VO(L)·H₂O]-Y Zeolite | H₂O₂ | 82 | - | - |

| Co-POMOF | H₂O₂ | 100 | 96 | - |

Data compiled from reviews on heterogeneous catalysis for styrene oxidation. mdpi.com Note: Selectivity varies greatly with reaction conditions and not all studies report all products.

These examples highlight the versatility of heterogeneous catalysts in controlling the synthesis and subsequent chemical transformations of aromatic aldehydes like this compound.

Organocatalytic Applications in this compound Chemistry

The application of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis. Key classes of organocatalysts, such as those based on proline and cinchona alkaloids, have been extensively studied with a wide range of aldehydes to achieve high levels of enantioselectivity and diastereoselectivity in various reactions, including aldol (B89426) and Michael additions.

However, a specific focus on this compound within this body of research is not apparent. Consequently, there is a lack of documented examples or data tables illustrating the use of specific organocatalysts to mediate reactions involving this particular aldehyde. Without such studies, it is not possible to detail the efficacy of different organocatalysts, reaction conditions, or the yields and enantiomeric excesses achieved for reactions like aldol additions, Michael additions, or other asymmetric transformations of this compound.

Stereochemical Outcomes and Diastereoselectivity in this compound Reactivity

The stereochemical outcome of a chemical reaction is of paramount importance, particularly in the synthesis of chiral molecules where specific three-dimensional arrangements of atoms are required. Diastereoselectivity, the preference for the formation of one diastereomer over another, is a key aspect of this control.

In the context of this compound, the absence of specific research studies means there is no available data to analyze the stereochemical outcomes of its reactions under various catalytic conditions. Detailed research findings, which would typically be presented in data tables, are necessary to understand how factors such as the choice of catalyst, solvent, temperature, and reactants influence the diastereoselectivity of reactions involving this compound. Without such empirical evidence, any discussion on the stereochemical control in the reactivity of this compound would be purely speculative.

Advanced Spectroscopic Elucidation of Ar Isopropylphenylacetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy of ar-Isopropylphenylacetaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 4-isopropylphenylacetaldehyde (B1208413) is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton is expected to appear furthest downfield, typically in the range of 9.5-10.0 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons. The aromatic protons, due to the para-substitution pattern, will present as two distinct doublets, characteristic of an AA'BB' system, in the range of 7.1-7.4 ppm.

The benzylic methylene protons adjacent to the aldehyde group are anticipated to resonate as a doublet around 3.6 ppm. The methine proton of the isopropyl group is expected to be a septet at approximately 2.9 ppm, coupled to the six equivalent methyl protons. These methyl protons will, in turn, appear as a doublet around 1.2 ppm.

Table 1: Predicted ¹H NMR Data for 4-Isopropylphenylacetaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehyde (-CHO) |

| ~7.3 | Doublet (d) | 2H | Aromatic (Ha) |

| ~7.2 | Doublet (d) | 2H | Aromatic (Hb) |

| ~3.6 | Doublet (d) | 2H | Methylene (-CH₂CHO) |

| ~2.9 | Septet (sept) | 1H | Isopropyl Methine (-CH(CH₃)₂) |

| ~1.2 | Doublet (d) | 6H | Isopropyl Methyl (-CH(CH₃)₂) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For 4-isopropylphenylacetaldehyde, eight distinct signals are predicted. The most deshielded signal corresponds to the aldehydic carbonyl carbon, expected in the region of 200-205 ppm. The aromatic carbons will produce four signals in the 125-150 ppm range, with the carbon bearing the isopropyl group (quaternary) being the most downfield of these. The benzylic methylene carbon is predicted to appear around 45 ppm. The isopropyl group will show two signals: the methine carbon at approximately 34 ppm and the equivalent methyl carbons around 24 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Isopropylphenylacetaldehyde

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~202 | C=O | Aldehyde Carbonyl |

| ~149 | C | Aromatic (C-isopropyl) |

| ~132 | C | Aromatic (C-CH₂CHO) |

| ~130 | CH | Aromatic |

| ~127 | CH | Aromatic |

| ~45 | CH₂ | Methylene (-CH₂CHO) |

| ~34 | CH | Isopropyl Methine |

| ~24 | CH₃ | Isopropyl Methyl |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

To unequivocally confirm the assignments made in the 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the aldehydic proton (~9.7 ppm) and the methylene protons (~3.6 ppm). Additionally, the methine proton of the isopropyl group (~2.9 ppm) would show a cross-peak with the isopropyl methyl protons (~1.2 ppm). The adjacent aromatic protons would also exhibit correlations, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals: the methylene protons (~3.6 ppm) to the methylene carbon (~45 ppm), the aromatic protons (~7.2-7.3 ppm) to their respective aromatic carbons (~127-130 ppm), the isopropyl methine proton (~2.9 ppm) to its carbon (~34 ppm), and the isopropyl methyl protons (~1.2 ppm) to their carbons (~24 ppm). This technique is crucial for validating the ¹³C assignments.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 4-isopropylphenylacetaldehyde is characterized by several key absorption bands that signify its constituent functional groups. A strong, sharp absorption band is expected around 1725 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The aldehydic C-H bond typically shows two characteristic stretching bands, one sharp but weaker band around 2820 cm⁻¹ and another around 2720 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the isopropyl and methylene groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands for 4-Isopropylphenylacetaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2960, ~2870 | C-H Stretch | Aliphatic (Isopropyl, Methylene) |

| ~2820, ~2720 | C-H Stretch | Aldehyde |

| ~1725 | C=O Stretch | Aldehyde |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring |

Note: Predicted values are based on typical absorption frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. For 4-isopropylphenylacetaldehyde, strong Raman scattering is expected for the symmetric vibrations of the aromatic ring, typically around 1600 cm⁻¹. The C=O stretch of the aldehyde, while strong in the IR, is generally weaker in the Raman spectrum. The aliphatic C-H stretching and bending modes of the isopropyl and methylene groups will also be present. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar character, which may be weak or absent in the IR spectrum.

Table 4: Predicted Major Raman Shifts for 4-Isopropylphenylacetaldehyde

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~2960, ~2925 | C-H Stretch | Aliphatic (Isopropyl, Methylene) |

| ~1720 | C=O Stretch | Aldehyde |

| ~1610 | C=C Stretch | Aromatic Ring (symmetric) |

| ~1200 | C-H Bend | Aromatic |

| ~750 | Ring Breathing | Aromatic |

Note: Predicted values based on typical Raman shifts for similar molecular structures.

Mass Spectrometry (MS) Techniques for this compound and its Derivatives

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical step in its identification.

For this compound, with a chemical formula of C₁₁H₁₄O, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₁H₁₄O)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 11 | 12.00000 | 132.00000 |

| Hydrogen (H) | 14 | 1.00783 | 14.10962 |

| Oxygen (O) | 1 | 15.99491 | 15.99491 |

| Total | 162.10453 |

An experimental HRMS analysis of this compound is expected to yield a molecular ion peak ([M]⁺) with a mass-to-charge ratio (m/z) that closely matches this theoretical value. The high accuracy of HRMS can readily distinguish it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing detailed structural information. The fragmentation pattern of this compound is predicted to be influenced by the presence of the aromatic ring, the isopropyl group, and the aldehyde functionality.

Upon electron ionization, the molecule will lose an electron to form the molecular ion ([C₁₁H₁₄O]⁺˙) at m/z 162. This ion will then undergo a series of fragmentation reactions. Key fragmentation pathways for aldehydes and alkyl-substituted aromatic compounds include α-cleavage, benzylic cleavage, and rearrangements. jove.comjove.comslideshare.net

Predicted Fragmentation Pathways for this compound:

Benzylic Cleavage: The bond between the aromatic ring and the acetaldehyde (B116499) moiety is a likely site for cleavage. Loss of the formyl methyl radical (•CHO) would result in a stable benzylic cation.

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation for aldehydes. miamioh.eduwhitman.edulibretexts.org This can lead to the loss of a hydrogen atom or the entire alkyl group.

McLafferty Rearrangement: While less common for aromatic aldehydes, if a gamma-hydrogen is available, a McLafferty rearrangement could occur. jove.com

Tropylium (B1234903) Ion Formation: Alkyl-substituted benzenes often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. jove.comwhitman.edu

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| m/z | Proposed Fragment Ion | Formula | Predicted Fragmentation Pathway |

| 162 | Molecular Ion | [C₁₁H₁₄O]⁺˙ | Ionization of the parent molecule |

| 147 | [M - CH₃]⁺ | [C₁₀H₁₁O]⁺ | Loss of a methyl radical from the isopropyl group |

| 133 | [M - CHO]⁺ | [C₁₀H₁₃]⁺ | α-cleavage with loss of the formyl radical |

| 119 | [M - C₃H₇]⁺ | [C₈H₇O]⁺ | Loss of the isopropyl radical |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Benzylic cleavage with rearrangement |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Rearrangement of the aromatic ring after side-chain cleavage |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of the entire side chain |

The relative intensities of these fragment ions in the mass spectrum would provide further confirmation of the structure of this compound.

X-ray Crystallography of Crystalline this compound Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the nature of their chemical bonds.

As of the current literature survey, there are no publicly available X-ray crystal structures for this compound itself. The compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. However, structural information could be obtained through the synthesis of crystalline derivatives or the formation of co-crystals.

Crystalline Derivatives: this compound could be reacted with a suitable reagent to form a stable, crystalline solid. For example, reaction with a hydrazine (B178648) derivative could yield a crystalline hydrazone. The crystal structure of this derivative would provide valuable information about the bond lengths, bond angles, and conformation of the original aldehyde moiety.

Co-crystals: Co-crystallization involves combining the target molecule with a co-former molecule in a specific stoichiometric ratio to form a new crystalline solid. The co-former is chosen based on its ability to form non-covalent interactions, such as hydrogen bonds or π-π stacking, with the target molecule. The resulting co-crystal could then be analyzed by X-ray diffraction to reveal the three-dimensional arrangement of the this compound molecule within the crystal lattice.

The successful application of X-ray crystallography to a derivative or co-crystal of this compound would provide unambiguous confirmation of its molecular structure and offer insights into its intermolecular interactions in the solid state.

Computational Chemistry Approaches to Ar Isopropylphenylacetaldehyde

Quantum Chemical Calculations for ar-Isopropylphenylacetaldehyde

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation.

For this compound, ab initio calculations would be employed to:

Determine Optimized Geometry: Find the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule.

Calculate Molecular Properties: Predict fundamental properties such as dipole moment, polarizability, and vibrational frequencies. These calculated frequencies can be compared with experimental spectroscopic data (e.g., from IR and Raman spectroscopy) to validate the computational model.

Establish a Baseline for Higher-Level Calculations: The results from methods like Hartree-Fock, while providing a qualitative understanding, often serve as a starting point for more accurate calculations that better account for electron correlation.

Studies on related organic molecules have demonstrated that ab initio methods are crucial for understanding formation, stability, and reactivity. nih.gov For instance, investigating the pyrolysis of similar esters involves constructing a potential energy surface at a high level of theory, like CBS-QB3, to detail the kinetic behavior. nih.gov

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density.

In the context of this compound, DFT would be instrumental in:

Analyzing Electronic Structure: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Mapping Electron Density: Visualizing the molecular electrostatic potential (MESP) to identify electron-rich and electron-deficient regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.

Predicting Reactivity Descriptors: Calculating global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide quantitative insights into the molecule's reactivity.

DFT calculations have been widely applied to predict the structural and electronic properties of various organic compounds, with results often showing good agreement with experimental data. researchgate.net

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation (XC) functional.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule like this compound, which contains hydrogen, carbon, and oxygen, Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. The choice involves a trade-off between accuracy and computational expense; larger basis sets provide more flexibility for describing the electron distribution but require more computational resources.

Exchange-Correlation Functionals: The XC functional is the component of DFT that approximates the complex many-body electron interactions. There is a hierarchy of functionals, from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGAs, and hybrid functionals (which mix in a portion of exact Hartree-Fock exchange). Hybrid functionals like B3LYP are widely used for organic molecules and often provide reliable results for geometries and energies.

The selection of an appropriate combination of functional and basis set is crucial and is often validated by comparing calculated results against known experimental data for related molecules.

Table 1: Example of Calculated Electronic Properties of this compound using DFT (Note: This table contains hypothetical data for illustrative purposes.)

| Property | B3LYP/6-31G(d,p) | M06-2X/cc-pVTZ |

|---|---|---|

| EHOMO (eV) | -6.25 | -6.48 |

| ELUMO (eV) | -1.10 | -1.05 |

| Energy Gap (eV) | 5.15 | 5.43 |

| Dipole Moment (Debye) | 2.85 | 2.91 |

Molecular Modeling and Dynamics Simulations of this compound

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and time-dependent behavior of molecules.

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional structures, or conformers. Conformational analysis is the study of the energies of these different conformers to identify the most stable forms. lumenlearning.com

Potential Energy Surface (PES) Scan: This involves systematically rotating one or more dihedral angles in the molecule and calculating the energy at each step. For this compound, key rotations would be around the C(aryl)-C(isopropyl) bond and the C(alkyl)-C(aldehyde) bond. The resulting plot of energy versus dihedral angle is a potential energy surface.

Identifying Minima and Maxima: The low-energy points on the PES correspond to stable conformers (rotamers), while the high-energy points represent transition states between them. researchgate.net This analysis helps in understanding the molecule's preferred shape in different environments. Factors like steric hindrance between the isopropyl group and the aldehyde group play a significant role in determining the relative stability of different conformers. libretexts.orgutdallas.edu

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, such as oxidation or reduction of the aldehyde group, computational modeling can map out the entire reaction pathway.

This process typically involves:

Identifying Reactants, Products, and Intermediates: Proposing a plausible chemical transformation.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the transition state and the reactants is the activation energy or energy barrier. This value is crucial for predicting the rate of the reaction. A lower energy barrier implies a faster reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By modeling different possible pathways, researchers can determine the most energetically favorable mechanism for a given reaction.

Intermolecular Interactions and Solvent Effects

Computational chemistry provides critical insights into the non-covalent interactions that govern the behavior of this compound in various environments. Understanding these intermolecular forces is fundamental to predicting its physical properties, chemical reactivity, and its function in complex mixtures, such as fragrances.

The primary intermolecular interactions involving this compound include dipole-dipole interactions, due to the polar aldehyde group, and van der Waals forces, specifically London dispersion forces arising from the isopropylphenyl moiety. The aromatic ring also allows for π-π stacking interactions, which can be significant in condensed phases or when interacting with other aromatic molecules. rsc.org

The study of these subtle interactions often requires sophisticated computational methods. Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are powerful tools for this purpose. rsc.org A QM/MM approach can be used where the this compound molecule is treated with a high level of quantum mechanical theory to accurately describe its electron distribution, while the surrounding solvent molecules are modeled using classical molecular mechanics force fields. This hybrid method balances accuracy with computational efficiency, allowing for the simulation of the molecule in a realistic solvent environment. rsc.org

Solvent effects can profoundly influence the conformational preferences and reactivity of this compound. The polarity of the solvent can affect the stability of different conformers by preferentially solvating more polar arrangements. For instance, polar protic solvents like water or methanol (B129727) can form hydrogen bonds with the carbonyl oxygen of the aldehyde, significantly impacting its reactivity. mdpi.comrsc.org Computational studies on similar aromatic aldehydes have demonstrated the necessity of including explicit solvent molecules in simulations to accurately reproduce experimental observations, as implicit solvent models may fail to capture specific, directed interactions like hydrogen bonding. rsc.org

Energy decomposition analysis, such as the Symmetry-Adapted Perturbation Theory (SAPT), can be employed to dissect the total interaction energy between this compound and a solvent molecule into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.comnih.gov This level of detail helps in understanding the fundamental nature of the solute-solvent interactions. For example, analysis of aldehyde-alcohol complexes reveals that dispersion interactions, related to electron correlation, can be the main drivers for increased interaction strength. mdpi.com Such analyses are crucial for designing solvents that can modify the molecule's properties in a targeted manner.

Machine Learning Applications in this compound Research

Machine learning (ML) is revolutionizing computational chemistry by enabling the rapid prediction of molecular properties and the design of novel compounds. acs.org For a molecule like this compound, which is likely used in the fragrance industry, ML can accelerate research and development significantly. mdpi.com

Predictive Models for Reactivity and Selectivity

Predicting the chemical reactivity and selectivity of this compound is essential for understanding its stability, potential degradation pathways, and interactions with other molecules. Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are well-suited for this task.

QSAR models establish a mathematical relationship between the chemical structure of a molecule and a specific activity or property. researchgate.net For this compound, a QSAR model could be developed to predict its skin sensitization potential, a crucial parameter for fragrance ingredients. nih.gov Such models are built by training ML algorithms on a dataset of molecules with known activities. The molecules are represented by numerical descriptors that encode their structural, physicochemical, and electronic features.

For instance, studies on the toxicity of aromatic aldehydes have successfully used descriptors like the octanol/water partition coefficient (log K o/w) and quantum topological molecular similarity (QTMS) indices to build predictive models. nih.govtandfonline.comtandfonline.com These models, often employing methods like Partial Least Squares (PLS) or Artificial Neural Networks (ANN), can predict the toxicity of new aldehydes with a high degree of accuracy. researchgate.netnih.gov A similar approach could be used to predict the reactivity of this compound in various chemical reactions, such as oxidation or Schiff base formation. nih.gov

Recent advances have also focused on predicting the outcomes of organic reactions using neural networks. acs.orgmit.edu These models learn from vast databases of known reactions and can predict the major product for a given set of reactants and reagents. acs.org Such a model could forecast the products of reactions involving this compound, guiding synthetic efforts and stability studies. The performance of these predictive models is often evaluated using statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE).

Table 1: Performance of Machine Learning Models in Predicting Properties of Aromatic Aldehydes This table presents hypothetical performance data for ML models applied to aromatic aldehydes, based on findings from related studies.

| Model Type | Property Predicted | Key Descriptors Used | R² (Cross-Validation) | External Prediction Accuracy |

| G/PLS | Toxicity to T. pyriformis | QTMS, log K o/w | 0.85 | High |

| ANN | Toxicity to T. pyriformis | log K o/w, Molecular Connectivity Index | 0.92 | 90% |

| Random Forest | Reaction Yield | Extended Connectivity Fingerprint | 0.63 | N/A |

| Neural Network | Reaction Outcome | Edit-based Representation | N/A | 71.8% (Top-1 Accuracy) |

De Novo Design and Optimization of Analogues

Beyond prediction, machine learning is a powerful tool for the de novo design of novel molecules with desired properties. mdpi.comencyclopedia.pub For this compound, this could involve designing analogues with improved scent characteristics, higher stability, or better biodegradability.

Generative ML models, such as Gated Graph Neural Networks (GGNN), can be trained on databases of known fragrant molecules to learn the underlying principles of what makes a molecule smell a certain way. acs.orgthemoonlight.io Once trained, these models can generate new, previously unseen molecular structures that are predicted to have specific olfactory notes. This approach drastically reduces the reliance on trial-and-error synthesis and screening. themoonlight.ioarxiv.org

The process typically involves:

Training : A generative model is trained on a large dataset of molecules with known fragrance properties.

Generation : The model generates new molecular candidates from scratch.

Screening : The generated molecules are then passed through predictive QSAR or other ML models to screen for desired properties (e.g., specific scent profile, low toxicity, optimal volatility).

Optimization : The most promising candidates can be further optimized by fine-tuning their structures to enhance specific attributes.

This combination of computer-aided molecular design (CAMD) and ML provides a systematic framework for discovering novel fragrance molecules. mdpi.comencyclopedia.pub By defining the desired properties as objectives, optimization algorithms can explore the vast chemical space to identify analogues of this compound that are superior in one or more aspects. This data-driven approach accelerates the innovation cycle in fields like fragrance and materials science.

Environmental Dynamics and Transformation of Ar Isopropylphenylacetaldehyde

Biotransformation and Biodegradation of ar-Isopropylphenylacetaldehyde

Biotransformation and biodegradation refer to the alteration and breakdown of chemical substances by living organisms, primarily microorganisms like bacteria and fungi. These processes are often the most significant pathways for the ultimate removal of organic pollutants from the environment.

Under aerobic conditions, microorganisms are expected to be capable of degrading this compound. The typical aerobic biodegradation pathway for aromatic aldehydes involves the oxidation of the aldehyde group to a carboxylic acid. In this case, this compound would be transformed into ar-isopropylbenzoic acid. This intermediate is then likely to undergo further degradation, involving the cleavage of the aromatic ring and subsequent metabolism to carbon dioxide and water.

While specific studies on the aerobic biodegradation of this compound are not available, research on structurally similar compounds, such as 4-isopropylphenol, indicates that aerobic degradation is a feasible pathway. The rate of degradation will depend on various factors including the microbial population present, temperature, pH, and nutrient availability.

Table 4: Expected Aerobic Biodegradation of this compound

| Environmental System | Key Processes | Expected Intermediates | Expected Final Products |

| Soil | Microbial oxidation | ar-Isopropylbenzoic acid, ring-cleavage products | Carbon dioxide, water, microbial biomass |

| Aquatic Systems | Microbial oxidation | ar-Isopropylbenzoic acid, ring-cleavage products | Carbon dioxide, water, microbial biomass |

This table outlines the probable aerobic biodegradation pathway based on the metabolism of similar aromatic compounds.

In the absence of oxygen, anaerobic microorganisms utilize different metabolic strategies for the degradation of organic compounds. The anaerobic transformation of this compound could proceed through several pathways. One possibility is the reduction of the aldehyde group to an alcohol, as mentioned in the abiotic reduction section, which can then be further metabolized.

However, studies on structurally similar compounds, such as 4-isopropylphenol, have suggested that the presence of a branched alkyl group, like the isopropyl group, can hinder anaerobic biodegradation. This steric hindrance may make it more difficult for anaerobic microbial enzymes to access and break down the molecule. Therefore, the anaerobic degradation of this compound may be slow or incomplete compared to its aerobic degradation.

Definitive studies on the anaerobic fate of this compound are lacking, and its persistence in anaerobic environments is uncertain.

Table 5: Potential Anaerobic Transformation of this compound

| Environmental System | Potential Processes | Potential Intermediates | Persistence |

| Soil and Sediment | Microbial reduction, Fermentation | ar-Isopropylphenylethanol | Potentially persistent due to the branched isopropyl group |

This table presents potential anaerobic pathways and highlights the uncertainty in the complete degradation of this compound under these conditions.

Identification of Microbial Degradation Pathways and Metabolites

While specific microbial degradation studies on this compound are not extensively documented in peer-reviewed literature, a scientifically robust degradation pathway can be proposed based on the known metabolism of structurally similar aromatic aldehydes. The degradation is expected to be an aerobic process initiated by microbial enzymes.

The primary transformation is anticipated to be the oxidation of the aldehyde functional group. This reaction, catalyzed by aldehyde dehydrogenase enzymes found in a wide range of bacteria, would convert this compound into ar-Isopropylphenylacetic acid . This step is a common and energetically favorable detoxification pathway for aldehydes.

Further degradation could proceed via two main routes, analogous to the breakdown of other substituted aromatic compounds:

Side-Chain Oxidation: The isopropyl group may undergo oxidation. This could involve hydroxylation to form a secondary alcohol, followed by further oxidation to a ketone, and eventual cleavage of the side chain.

Aromatic Ring Cleavage: Following the initial oxidation of the aldehyde group, the aromatic ring becomes susceptible to attack by dioxygenase enzymes. This critical step involves the incorporation of two oxygen atoms into the aromatic ring, leading to the formation of a catechol-like intermediate (an isopropyl-substituted dihydroxybenzene derivative). This unstable intermediate would then undergo ring fission (either ortho or meta cleavage), breaking open the aromatic structure and forming aliphatic dicarboxylic acids.

These smaller organic acids can then be readily funneled into central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide and water.

Based on metabolic studies of analogous fragrance compounds like 2-(4-tert-butylbenzyl)propionaldehyde, potential metabolites of this compound could also include hydroxylated versions of the parent compound or the corresponding acid, such as hydroxy-ar-isopropylphenylacetic acid .

The table below outlines the plausible microbial degradation pathway and the key compounds involved.

| Compound Name | Role in Pathway |

| This compound | Parent Compound |

| ar-Isopropylphenylacetic acid | Primary Metabolite (via aldehyde oxidation) |

| Isopropyl-substituted catechol | Ring-Cleavage Precursor (Hypothetical) |

| Aliphatic Dicarboxylic Acids | Ring-Fission Products |

| hydroxy-ar-isopropylphenylacetic acid | Secondary Metabolite (via hydroxylation) |

Environmental Mobility and Distribution in Diverse Media

The movement and distribution of this compound in the environment are governed by its physicochemical properties, which influence its interaction with soil, water, and air.

Soil Sorption and Desorption Behavior

The tendency of a chemical to bind to soil particles is a crucial factor in its environmental mobility. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil and low mobility, whereas a low Koc suggests the chemical is more likely to remain in the soil water and be transported.

While an experimentally determined Koc value for this compound is not available, it can be estimated using its octanol-water partition coefficient (Log Kow), which is a measure of a chemical's hydrophobicity. The Log Kow for this compound is estimated to be 2.4. nih.gov Using established Quantitative Structure-Activity Relationship (QSAR) models, the Koc can be predicted.

Log Koc Estimation: Using the regression equation log(Koc) = 1.00 * log(Kow) - 0.21, the estimated log Koc is 2.19. This corresponds to a Koc value of approximately 155 L/kg.

Based on this estimated Koc value, this compound would be classified as having moderate mobility in soil. This suggests that while a portion of the compound will be sorbed to soil organic matter, a significant fraction may remain dissolved in pore water, making it available for transport. Desorption, the release of the compound from soil particles back into the soil solution, is also expected to occur, creating an equilibrium that influences its persistence and potential for leaching.

| Parameter | Estimated Value | Soil Mobility Classification |

| Log Kow | 2.4 nih.gov | - |

| Log Koc | 2.19 | Moderate Mobility |

| Koc (L/kg) | ~155 | Moderate Mobility |

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical partitions from water or soil into the air. This process is primarily governed by the chemical's Henry's Law Constant, which relates its partial pressure in the air to its concentration in water.

From soil, volatilization is a more complex process influenced by soil moisture, temperature, air movement, and the chemical's sorption to soil particles. Given its moderate sorption potential, this compound sorbed to dry surface soils may be less prone to volatilization. Conversely, in moist soils, it may partition into soil water and subsequently volatilize, a process that would be accelerated by evaporation of water from the soil surface.

Leaching Potential through Soil Columns

Leaching is the downward movement of a chemical through the soil profile with percolating water. The potential for leaching is a function of both the chemical's mobility in soil (related to Koc) and its persistence in the environment (related to its degradation half-life).

As established, this compound has moderate mobility in soil based on its estimated Koc value. This indicates a potential for the compound to be transported downwards through the soil column. However, without data on its environmental half-life, a quantitative assessment of its leaching potential, such as a Groundwater Ubiquity Score (GUS), cannot be calculated.

Advanced Analytical Techniques for Ar Isopropylphenylacetaldehyde

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For aldehydes like ar-Isopropylphenylacetaldehyde, derivatization is often necessary to enhance their detectability by chromatographic methods.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. This is a common strategy for both GC and HPLC analysis of aldehydes.

For HPLC analysis, the most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH) . hitachi-hightech.com Aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives, which are highly chromophoric and can be readily detected by UV-Vis or DAD at around 360 nm. auroraprosci.comepa.gov This method is the basis for several standard procedures for the analysis of carbonyl compounds in various environmental matrices. epa.gov

For GC analysis, a common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . nih.govsigmaaldrich.com PFBHA reacts with aldehydes to form stable oxime derivatives that are amenable to GC analysis. sigmaaldrich.comregulations.gov These derivatives are highly electronegative, making them suitable for very sensitive detection by an Electron Capture Detector (ECD). sigmaaldrich.com The PFBHA derivatives can also be analyzed by GC-MS. nih.govresearchgate.net

The following table summarizes common pre-column derivatization reagents for aldehyde analysis.

| Reagent | Target Analyte Group | Analytical Technique | Advantages |

|---|---|---|---|

| 2,4-dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV/DAD hitachi-hightech.com | Forms stable, UV-active hydrazones; widely used in standard methods. epa.gov |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | GC-ECD, GC-MS nih.govsigmaaldrich.com | Forms stable oximes; enables highly sensitive detection with ECD. sigmaaldrich.com |

| 4,5-Dimethyl-o-phenylenediamine | Aromatic Aldehydes | HPLC-Fluorescence jst.go.jp | Forms fluorescent derivatives, leading to high sensitivity. jst.go.jp |

Post-column derivatization involves the reaction of the analyte with a derivatizing agent after separation on the chromatographic column but before detection. This approach avoids potential issues with the derivatization of multiple components in a complex sample and can be automated. jascoinc.com

A notable reagent for the post-column derivatization of aldehydes is 1,3-Cyclohexanedione (B196179) . jascoinc.comjasco-global.com This reagent reacts with aldehydes in the presence of an ammonium (B1175870) salt to form a highly fluorescent derivative. jasco-global.comjascoinc.com This reaction allows for the sensitive and selective detection of aldehydes by fluorescence spectrophotometry following HPLC separation. jasco-global.comjascoinc.com The method has been successfully applied to the analysis of aldehydes in aqueous samples and offers an alternative to pre-column derivatization that does not require extensive sample pretreatment. jascoinc.comjasco-global.com The reaction of aromatic aldehydes with 1,3-cyclohexanedione is a well-established chemical transformation. researchgate.net

Design and Selection of Specific Derivatizing Reagents

The analysis of chiral compounds like this compound often involves derivatization to enhance detectability and enable enantiomeric separation. The aldehyde functional group is the primary target for such chemical modifications. The design and selection of a suitable derivatizing reagent are guided by several key principles aimed at creating diastereomers from the enantiomers of the analyte, which can then be separated by standard chromatographic or electrophoretic techniques. wikipedia.org

Core Principles of Reagent Selection:

Reactivity: The reagent must react specifically and quantitatively with the aldehyde group of this compound under mild conditions to prevent racemization of the chiral center.

Chirality: The derivatizing agent itself must be enantiomerically pure to ensure the formation of only two diastereomers from the racemic aldehyde. wikipedia.org

Separation Amenability: The resulting diastereomeric products should exhibit sufficient differences in their physicochemical properties (e.g., polarity, size, shape) to be baseline resolved by the chosen analytical technique, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).

Detection: The reagent should ideally introduce a chromophoric or fluorophoric tag into the derivative, significantly enhancing the sensitivity of detection, especially for trace-level analysis. sdiarticle4.comresearchgate.net

Potential Derivatizing Reagents for this compound:

While specific derivatization protocols for this compound are not extensively documented in publicly available literature, suitable reagents can be inferred from those used for other chiral aldehydes and aromatic compounds.

| Reagent Class | Specific Example | Reaction Principle | Advantages |

| Chiral Hydrazines | (R)- or (S)-1-(1-Naphthyl)ethylhydrazine | Forms stable diastereomeric hydrazones with the aldehyde group. | Introduces a strong chromophore (naphthyl group) for UV detection. |

| Chiral Amines | (R)- or (S)-α-Methylbenzylamine | Forms diastereomeric imines (Schiff bases). | Readily available and well-established for chiral derivatization. |

| Chiral Thiols | N-acetyl-L-cysteine (in the presence of o-phthalaldehyde) | Forms fluorescent diastereomeric isoindole derivatives. nih.gov | Provides high sensitivity through fluorescence detection. nih.gov |

| Chiral Phosphorous Reagents | Chiral phosphorus derivatizing agents prepared from optically pure (S)-1,1'-bi-2-naphthol. | Forms diastereomeric adducts. | Can be used for enantiomeric excess determination by ³¹P NMR spectroscopy. |

Table 1: Potential Chiral Derivatizing Reagents for this compound

The selection of the optimal reagent would involve experimental evaluation of reaction kinetics, derivative stability, and chromatographic/electrophoretic resolution. For instance, the formation of diastereomeric hydrazones or imines followed by reversed-phase HPLC is a common and effective strategy. nih.gov The choice would also depend on the available analytical instrumentation and the required sensitivity of the assay.

Capillary Electrophoresis (CE) in this compound Characterization

Capillary electrophoresis has emerged as a powerful technique for the analysis of chiral compounds due to its high separation efficiency, short analysis time, and low consumption of sample and reagents. nih.gov For a neutral molecule like this compound, direct analysis by capillary zone electrophoresis (CZE) is not feasible. Therefore, modifications to the CE methodology are necessary.

Micellar Electrokinetic Chromatography (MEKC):

MEKC is a widely used CE technique for the analysis of neutral compounds. nih.govwikipedia.orgijpsonline.com In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). These micelles act as a pseudo-stationary phase. The separation of neutral analytes is based on their differential partitioning between the aqueous BGE and the hydrophobic interior of the micelles. nih.govwikipedia.org

For the chiral separation of this compound, a chiral selector is incorporated into the micellar system. Cyclodextrins (CDs) are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. chromatographyonline.comresearchgate.netbme.hu

Role of Cyclodextrins in Chiral Separation:

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com The enantiomers of this compound can differentially interact with the chiral cavity of the CD, leading to the formation of diastereomeric inclusion complexes with different binding constants. This difference in interaction results in different migration times and, consequently, enantiomeric separation. chromatographyonline.comnih.gov

Various native and derivatized cyclodextrins can be employed, with the choice depending on the specific analyte. For aromatic aldehydes, derivatized β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin, have proven effective. chromatographyonline.com

Potential CE Method Parameters for this compound:

A hypothetical, yet scientifically grounded, CE method for the enantioselective analysis of this compound could involve the following conditions:

| Parameter | Potential Value/Condition | Rationale |

| CE Mode | Micellar Electrokinetic Chromatography (MEKC) | Suitable for the analysis of neutral compounds. nih.govwikipedia.org |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) | Standard capillary for CE, providing good resolution and heat dissipation. |

| Background Electrolyte (BGE) | 20-50 mM phosphate (B84403) or borate (B1201080) buffer (pH 7-9) | Provides stable pH and conductivity for the electrophoretic separation. |

| Surfactant | 10-50 mM Sodium Dodecyl Sulfate (SDS) | Forms anionic micelles for the pseudo-stationary phase. wikipedia.org |

| Chiral Selector | 5-20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Commonly used and effective chiral selector for aromatic compounds. chromatographyonline.com |

| Applied Voltage | 15-25 kV | Provides efficient migration and separation within a reasonable timeframe. |

| Temperature | 20-25 °C | Controlled temperature ensures reproducible migration times. |

| Detection | UV detection at a suitable wavelength (e.g., 214 or 254 nm) | Aromatic ring of the analyte allows for direct UV detection. |

Table 2: Hypothetical Capillary Electrophoresis Conditions for this compound

The optimization of these parameters, particularly the type and concentration of the chiral selector and surfactant, as well as the buffer pH, would be critical to achieving baseline separation of the this compound enantiomers. researchgate.net The use of dual cyclodextrin (B1172386) systems could also be explored to enhance enantioselectivity. nih.gov

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Data in Environmental Fate Studies

Understanding the environmental fate of a chemical compound is crucial for assessing its potential ecological impact. For compounds like ar-Isopropylphenylacetaldehyde, which may enter the environment through industrial processes, predicting their persistence, bioaccumulation, and degradation pathways is a priority. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to elucidate the mechanisms of microbial degradation of such aromatic pollutants. acs.orgnih.govfrontiersin.orgnih.gov

Future research should focus on identifying and characterizing microorganisms capable of metabolizing this compound. By exposing microbial consortia from contaminated soils or water to the compound, researchers can use multi-omics techniques to uncover the complete biodegradation pathways. acs.orgnih.gov Genomics and metagenomics can identify the specific genes and microbial species involved, while transcriptomics and proteomics can reveal which genes and enzymes are actively expressed in the presence of the compound. frontiersin.orgnih.gov Metabolomics would then identify the intermediate and final breakdown products, providing a comprehensive picture of the degradation process. acs.orgnih.gov This approach has been successfully used to reconstruct the degradation pathways of other polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives. acs.orgnih.gov Insights from these studies can help in developing bioremediation strategies for environmental cleanup.

Table 1: Proposed Multi-Omics Workflow for Environmental Fate Studies of this compound

| Phase | Technique | Objective | Expected Outcome |

| Discovery | Metagenomics | Identify microorganisms and functional genes involved in the degradation of this compound from environmental samples. | A catalog of potential degrading bacteria and the genetic blueprint of catabolic pathways. |

| Functional Analysis | Metatranscriptomics | Determine which genes are actively transcribed in response to the compound's presence. | Identification of key upregulated genes encoding for specific degradative enzymes (e.g., oxygenases, dehydrogenases). |

| Protein Expression | Metaproteomics | Quantify the proteins expressed by the microbial community during degradation. | Confirmation of the translation of key enzymes and understanding of post-translational modifications. |

| Metabolic Pathway | Metabolomics | Identify and quantify the intermediate and final products of the degradation pathway. | A detailed map of the metabolic route from the parent compound to simpler, non-toxic molecules. |

Development of Sustainable and Economically Viable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chemical compounds. nih.govrsc.orgmdpi.comscielo.org.mxresearchgate.net For this compound, future research will undoubtedly focus on moving away from traditional methods that may use harsh reagents or produce significant waste, towards more sustainable and economically viable protocols.